molecular formula C5H8ClNO2 B1525278 Azetidin-3-yl 2-chloroacetate CAS No. 1220020-50-7

Azetidin-3-yl 2-chloroacetate

Cat. No.: B1525278
CAS No.: 1220020-50-7
M. Wt: 149.57 g/mol
InChI Key: VAQAQBITYJTIOP-UHFFFAOYSA-N
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Description

Azetidin-3-yl 2-chloroacetate is an important compound in the field of organic chemistry. It is known for its unique structure, which includes a four-membered azetidine ring. This compound has a molecular formula of C5H8ClNO2 and a molecular weight of 149.57 g/mol. The presence of the azetidine ring imparts significant ring strain, making it a highly reactive molecule .

Preparation Methods

The synthesis of Azetidin-3-yl 2-chloroacetate typically involves the reaction of azetidine with chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

For industrial production, the process is scaled up with careful control of temperature and pressure to maximize yield and purity. The reaction mixture is often purified using techniques such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Azetidin-3-yl 2-chloroacetate undergoes various types of chemical reactions due to the presence of the azetidine ring and the chloroacetate group. Some of the common reactions include:

    Substitution Reactions: The chlorine atom in the chloroacetate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The azetidine ring can undergo oxidation to form azetidinones or reduction to form azetidines.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while hydrolysis can yield a carboxylic acid .

Scientific Research Applications

Azetidin-3-yl 2-chloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Azetidin-3-yl 2-chloroacetate is primarily driven by the ring strain of the azetidine ring. This strain makes the molecule highly reactive, allowing it to participate in various chemical reactions. The chloroacetate group also plays a crucial role in its reactivity, enabling substitution and hydrolysis reactions .

At the molecular level, the compound can interact with various biological targets, including enzymes and receptors. These interactions can lead to changes in cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Azetidin-3-yl 2-chloroacetate can be compared with other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid. While all these compounds share the azetidine ring, their reactivity and applications differ due to the presence of different functional groups .

    Azetidine-2-carboxylic acid: Known for its use in peptide synthesis and as a proline analogue.

    Azetidine-3-carboxylic acid: Studied for its potential biological activities and use in the synthesis of bioactive molecules.

The unique combination of the azetidine ring and the chloroacetate group in this compound makes it distinct from other azetidine derivatives, offering unique reactivity and applications .

Properties

IUPAC Name

azetidin-3-yl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c6-1-5(8)9-4-2-7-3-4/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQAQBITYJTIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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